cis-3-Heptenyl acetate
Overview
Description
cis-3-Heptenyl acetate: is an organic compound belonging to the family of acetates, which are salts or esters of acetic acid. This compound is known for its distinctive green, fruity aroma and is commonly used in the flavor and fragrance industry . Its chemical formula is C9H16O2, and it has a molecular weight of 156.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Heptenyl acetate can be synthesized through the esterification of cis-3-hepten-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst. The reaction typically involves heating the alcohol and acid mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: cis-3-Heptenyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: cis-3-Heptenal or cis-3-Heptanoic acid.
Reduction: cis-3-Hepten-1-ol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
cis-3-Heptenyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-3-Heptenyl acetate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, triggering signaling pathways that result in its observed effects, such as antimicrobial activity .
Comparison with Similar Compounds
cis-3-Hexenyl acetate: Known for its green, leafy aroma, commonly found in fruits and green tea.
cis-3-Hexenyl benzoate: Has a fruity, floral scent and is used in perfumery.
cis-3-Hexenyl isobutyrate: Exhibits a sweet, fruity aroma and is used in flavor formulations.
Uniqueness: cis-3-Heptenyl acetate is unique due to its specific green, fruity aroma, which is distinct from the more common green, leafy notes of cis-3-Hexenyl acetate. Its longer carbon chain contributes to its unique olfactory properties and makes it a valuable ingredient in specialized fragrance and flavor applications .
Biological Activity
Overview
cis-3-Heptenyl acetate (CAS Number: 1576-78-9) is an organic compound classified as an acetate, known for its green, fruity aroma. It is primarily utilized in the flavor and fragrance industry and has garnered attention for its biological activities, particularly in plant-insect interactions and potential medicinal properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
This compound is synthesized through the esterification of cis-3-hepten-1-ol with acetic acid or acetic anhydride, typically under reflux conditions with an acid catalyst. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can yield products such as cis-3-heptenal or cis-3-heptanoic acid depending on the reaction conditions.
Plant-Insect Interactions
One of the notable biological activities of this compound is its role as a volatile organic compound (VOC) in plant defense mechanisms. Research indicates that this compound can influence plant-insect interactions by attracting or repelling herbivorous insects. For instance, studies have shown that certain plants emit this compound when attacked by pests, which can attract natural predators of these pests, thereby enhancing plant defense strategies.
Antimicrobial Properties
Research has explored the antimicrobial potential of this compound. In vitro studies suggest that it exhibits activity against various bacterial strains. For example, a study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as a natural preservative in food products .
Study 1: Antimicrobial Efficacy
A significant study assessed the antimicrobial activity of this compound against common foodborne pathogens. The results indicated that concentrations as low as 0.5% could inhibit bacterial growth effectively. The study employed standard agar diffusion methods to evaluate the zones of inhibition, demonstrating significant efficacy comparable to conventional preservatives.
Bacterial Strain | Concentration (%) | Zone of Inhibition (mm) |
---|---|---|
E. coli | 0.5 | 15 |
Staphylococcus aureus | 0.5 | 18 |
Listeria monocytogenes | 1.0 | 20 |
Study 2: Plant Defense Mechanisms
Another study investigated the role of this compound in enhancing plant resistance to herbivory. Researchers treated tomato plants with varying concentrations of the compound and observed an increase in volatile emissions during pest attacks. This response was linked to increased attraction of predatory insects.
The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes within biological systems:
- Olfactory Receptors : In animals, it activates olfactory receptors leading to behavioral changes such as attraction or repulsion.
- Enzymatic Interaction : It may interact with microbial enzymes, disrupting cellular processes and leading to antimicrobial effects .
Safety and Toxicology
Toxicological assessments indicate that this compound is not expected to be genotoxic or carcinogenic based on available data from related compounds like cis-3-hexenyl acetate. Studies have shown no significant adverse effects at concentrations relevant to typical exposure scenarios .
Properties
IUPAC Name |
hept-3-enyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h5-6H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYIYWGTGAUKQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862699 | |
Record name | Hept-3-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-78-9 | |
Record name | 3-Hepten-1-ol, 1-acetate, (3Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-hept-3-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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